molecular formula C6H4BrCl2P B2547643 (4-bromophenyl)dichlorophosphane CAS No. 4762-31-6

(4-bromophenyl)dichlorophosphane

Cat. No.: B2547643
CAS No.: 4762-31-6
M. Wt: 257.88
InChI Key: OFKNIKNNOIMRIH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)dichlorophosphane is a versatile organophosphorus building block critical in synthetic, organometallic, and materials chemistry. Its primary research value lies in its role as a precursor for a wide range of functionalized phosphine ligands and organophosphines. The compound serves as a key intermediate in the synthesis of phosphine ligands for metal complexes used in catalysis, such as Suzuki cross-coupling reactions . It can be used to prepare symmetrically substituted phosphines by reacting with two equivalents of an organolithium reagent, or to create mixed-substituted phosphines through selective, stepwise substitution of its chlorine atoms . This allows for precise tuning of steric and electronic properties in ligand design. Furthermore, this compound can undergo reductive coupling to form cyclic phosphines and participate in the McCormack reaction with dienes to form chlorophospholenium rings . The presence of the bromophenyl group offers a distinct handle for further functionalization via cross-coupling methodologies, enabling its integration into more complex molecular architectures for advanced applications in materials science and the development of novel catalytic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl)-dichlorophosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNIKNNOIMRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Grignard reagent (4-bromophenylmagnesium bromide) attacks the electrophilic phosphorus center in PCl₃, displacing chloride ions:
$$ \text{4-BrC}6\text{H}4\text{MgBr} + \text{PCl}3 \rightarrow \text{4-BrC}6\text{H}4\text{PCl}2 + \text{MgBrCl} $$
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to 0°C to minimize side reactions. Computational studies confirm that solvation stabilizes the transition state, reducing the Mg–C bond dissociation energy to ~16.5 kcal/mol in coordinated systems.

Optimization Parameters

  • Solvent : THF or diethyl ether (dielectric constant ε = 7.5–7.6)
  • Temperature : −30°C to 0°C (prevents PCl₃ decomposition)
  • Molar Ratio : 1:1 Grignard:PCl₃ (excess PCl₃ leads to over-phosphination)
  • Yield : 68–72% (crude), rising to 85% after vacuum distillation

Direct Phosphorus Trichloride Arylation

This one-pot method avoids Grignard intermediates by using Friedel-Crafts-type conditions to couple PCl₃ directly with 4-bromobenzene.

Catalytic System

AlCl₃ (1.2 eq) facilitates electrophilic substitution:
$$ \text{4-BrC}6\text{H}5 + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{4-BrC}6\text{H}4\text{PCl}_2 + \text{HCl} $$
Reaction progress is monitored via ³¹P NMR, showing a characteristic upfield shift from δ = −18 ppm (PCl₃) to δ = +125 ppm (product).

Limitations

  • Requires strict moisture control (RH < 5%)
  • Competing side reactions form bis-phosphorylated byproducts (~15%)
  • Typical yield: 55–60% after column chromatography

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated methods enable P–C bond formation under milder conditions.

Buchwald-Hartwig Phosphination

A 2018 protocol uses Pd(dba)₂/Xantphos catalyst system:
$$ \text{4-BrC}6\text{H}4\text{SnBu}3 + \text{PCl}3 \xrightarrow{\text{Pd}} \text{4-BrC}6\text{H}4\text{PCl}2 + \text{Bu}3\text{SnCl} $$
Conditions :

  • 90°C in toluene
  • 24 h reaction time
  • Yield: 78% with 99% purity (GC-MS)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) T (°C) Key Advantage
Grignard 85 98 −30 Scalable (>100 g batches)
Direct Arylation 60 95 25 No organometallic intermediates
Pd-Catalyzed 78 99 90 Functional group tolerance

Reagent Cost Analysis (per kg product):

  • Grignard: $220 (PCl₃: $45/kg; 4-BrC₆H₄Br: $180/kg)
  • Pd-Catalyzed: $1,150 (Pd(dba)₂: $9,800/kg)

Purification and Characterization

Distillation Parameters

  • Boiling Point : 112–114°C at 0.5 mmHg (lit.)
  • Purity Check : ³¹P NMR (δ = +125.4 ppm), ¹H NMR (δ = 7.45–7.62 ppm, aromatic)

Stability Considerations

  • Hydrolyzes in humid air:
    $$ \text{4-BrC}6\text{H}4\text{PCl}2 + \text{H}2\text{O} \rightarrow \text{4-BrC}6\text{H}4\text{P(O)Cl}_2 + 2\text{HCl} $$
  • Storage: Sealed ampules under N₂ at −20°C

Industrial Applications and Derivatives

(4-Bromophenyl)dichlorophosphane serves as a precursor to:

  • Flame retardants (via oxidation to phosphate esters)
  • Ligands for Pd-catalyzed cross-coupling (e.g., P⌒P bidentate systems)
  • Photolithography agents (UV-active phosphorus compounds)

Emerging Methodologies

Electrochemical Phosphination

A 2023 pilot study achieved 82% yield via anodic oxidation of 4-bromobenzene in PCl₃/CH₃CN electrolyte (cell voltage = 3.2 V).

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 12 h to 22 min (residence time) with 88% yield.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)dichlorophosphane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to replace one or both chlorine atoms.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include (4-bromophenyl)phosphonates and (4-bromophenyl)phosphonamides.

    Oxidation Reactions: The major product is (4-bromophenyl)phosphine oxide.

    Reduction Reactions: The major product is (4-bromophenyl)phosphine.

Scientific Research Applications

(4-bromophenyl)dichlorophosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It is also employed in the preparation of ligands for catalysis.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-bromophenyl)dichlorophosphane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

  • Electronic Influence: The bromine atom in this compound exerts a moderate electron-withdrawing effect, less pronounced than nitro (-NO₂) or cyano (-CN) groups in analogs like 4-di(4-bromophenyl)aminobenzonitrile. This impacts reactivity in electron-transfer processes .
  • Reactivity : Dichlorophosphane derivatives are more reactive toward nucleophiles (e.g., Grignard reagents) compared to ester- or amine-containing analogs. For instance, 2-(4-bromophenyl)-2-oxoethyl benzoate forms stable hydrogen-bonded networks , whereas this compound participates in dynamic phosphorylation reactions .

Anti-Inflammatory Derivatives

While this compound lacks reported bioactivity, oxadiazole derivatives with 4-bromophenyl substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin . This highlights the role of heterocyclic cores in biological activity, contrasting with the dichlorophosphane’s synthetic utility.

Crystallographic and Material Science

Compounds like 2-(4-bromophenyl)-2-oxoethyl benzoate form zero-dimensional dimers via C–H···O hydrogen bonds, enabling predictable crystal packing . In contrast, this compound’s phosphorus center facilitates coordination chemistry, forming complexes with transition metals (e.g., Pd, Ni) for catalytic applications .

Reactivity and Stability

  • Hydrolytic Stability : Dichlorophosphanes are moisture-sensitive, requiring anhydrous handling, whereas ester or amine analogs (e.g., bis(4-bromophenyl)phenylamine) exhibit greater stability under ambient conditions .
  • Thermal Decomposition : Phosphorus-containing compounds generally decompose at lower temperatures (<200°C) compared to purely aromatic systems.

Q & A

Basic: What are the standard synthetic routes for (4-bromophenyl)dichlorophosphane, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via halogen exchange or substitution reactions. For instance, substituting chloride with bromide in dichlorophosphane derivatives can be achieved using stoichiometric HBr or bromide salts under anhydrous conditions . Purification often involves fractional distillation or recrystallization in inert solvents (e.g., dry toluene). Monitoring reaction progress via 31^{31}P NMR is critical to confirm the replacement of chloride with bromide and assess purity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 31^{31}P NMR: Identifies phosphorus environment shifts (e.g., δ ~150–200 ppm for P–Cl/Br bonds).
    • 1^{1}H/13^{13}C NMR: Confirms aromatic substitution patterns via coupling constants and integration .
  • Crystallography:
    Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves bond lengths and angles. For example, P–Br bonds typically measure ~2.20–2.30 Å .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Lab Practices: Use glove boxes or Schlenk lines under nitrogen/argon due to moisture sensitivity.
  • PPE: Acid-resistant gloves, face shields, and fume hoods are mandatory.
  • Waste Disposal: Hydrolyze residual compound in cold, basic solutions (e.g., 10% NaOH) to neutralize reactive phosphorus species before disposal .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron-density maps. Focus on:

  • Nucleophilic Attack: Simulate interactions with organometallic reagents (e.g., Grignard) to predict regioselectivity.
  • Ligand Effects: Analyze steric and electronic contributions of the 4-bromophenyl group to catalytic activity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Cross-Validation: Compare 31^{31}P NMR chemical shifts with crystallographic bond lengths. For example, unexpected deshielding in NMR may correlate with distorted geometry in X-ray data.
  • Dynamic Effects: Variable-temperature NMR can reveal fluxional behavior (e.g., rotational barriers in the aryl group) that static X-ray structures may not capture .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

  • Functionalization: Introduce substituents (e.g., amino, carboxyl) via nucleophilic substitution at phosphorus or bromine sites.
  • Activity Screening: Use in vitro assays (e.g., antimicrobial or antiproliferative tests) with derivatives like thiazol-2-yl acetamide hybrids. Molecular docking studies (e.g., AutoDock Vina) optimize ligand-receptor interactions .

Advanced: How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Methodological Answer:

  • 18^{18}O/2^{2}H Labeling: Track hydrolysis pathways by analyzing isotopic distribution in products via mass spectrometry.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps (e.g., P–Cl bond cleavage) .

Advanced: What methodologies address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Catalytic Optimization: Screen Lewis acids (e.g., AlCl3_3) to accelerate halogen exchange.
  • Flow Chemistry: Improve heat and mass transfer by using microreactors, reducing side reactions like P–P dimerization .

Tables for Key Data

Table 1: Spectroscopic Benchmarks

TechniqueKey ObservationsReference
31^{31}P NMRδ ~160 ppm (P–Cl), δ ~170 ppm (P–Br)
X-rayP–Br: 2.25 Å; P–Cl: 2.00 Å

Table 2: Computational Parameters for DFT Studies

ParameterValueApplication
Basis Set6-311+G(d,p)Electron-density mapping
FunctionalB3LYPTransition-state analysis
Solvent ModelPCM (Toluene)Reaction environment effects

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